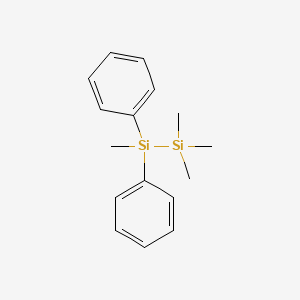
Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl-
Cat. No. B8691639
Key on ui cas rn:
1450-16-4
M. Wt: 270.52 g/mol
InChI Key: ZQZXXLQCPQMXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05039593
Procedure details


A slurry 89.3 g of Li metal cut into small pieces in 1500 ml dry tetrahydrofuran (THF) under an Ar atmosphere was treated dropwise with neat Ph2MeSiCl (1302.2g, 5.59 moles). During the addition, agitation was provided via a mechanical stirrer and an ice bath was employed as necessary to hold the reaction temperature under 40° C. The mixture was then allowed to stir overnight (16 hr.) at room temperature. The dark red solution of Ph2MeSiLi was then treated with 607.7g (5.59 moles) of Me3SiCl dissolved in 700 ml dry THF. Again an ice bath was utilized to maintain the reaction mixture temperature under 40° C. Near the end of the Me3SiCl addition, the red color of Ph2MeSiLi was completely discharged. Upon completion of the addition, the now essentially colorless mixture was filtered to remove precipitated LiCl and unreacted Li metal. Solvent was removed from the resulting clear solution at reduced pressure and the residual oil fractionally distilled at 0.3 mm Hg to afford 1074.1 g of title compound (71%), bp 108°-110° C.

[Compound]
Name
607.7g
Quantity
5.59 mol
Type
reactant
Reaction Step One







Name
Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Si:2](Cl)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:16][Si:17]([Li])([C:24]1C=CC=CC=1)[C:18]1C=CC=CC=1.[Si](Cl)(C)(C)C>O1CCCC1>[CH3:1][Si:2]([Si:17]([CH3:24])([CH3:18])[CH3:16])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Li]
|
Step Four
|
Name
|
|
|
Quantity
|
5.59 mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight (16 hr.) at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
agitation was provided via a mechanical stirrer and an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
under 40° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction mixture temperature under 40° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the now essentially colorless mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated LiCl and unreacted Li metal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed from the resulting clear solution at reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residual oil fractionally distilled at 0.3 mm Hg
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1074.1 g | |
| YIELD: PERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
